Product packaging for Deacetoxyvindolinium cation(Cat. No.:)

Deacetoxyvindolinium cation

Cat. No.: B1265065
M. Wt: 399.5 g/mol
InChI Key: WNKDGPXNFMMOEJ-RNJSZURPSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The Deacetoxyvindolinium cation is a specialized organic compound for research use only (RUO). It belongs to the class of vinca alkaloids, which are known for their complex dimeric chemical structures composed of an indole (catharanthine) and a dihydroindole (vindoline) nucleus . This structural family is of significant interest in biochemical and pharmacological research. While the specific biological data for this compound is still under investigation, related vinca alkaloids are known to interact with cellular targets such as calmodulin, a calcium-binding protein involved in signal transduction . Researchers can utilize this compound in fundamental studies focused on organic synthesis, the exploration of natural product mechanisms, and the development of novel biochemical tools. This product is strictly labeled "For Research Use Only. Not for use in diagnostic procedures" . It is not intended for human or veterinary diagnostic or therapeutic uses, and it has not been approved by the FDA or other regulatory bodies for clinical application. Laboratories employing this reagent assume full responsibility for all associated validation, documentation, and compliance with local regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N2O4+ B1265065 Deacetoxyvindolinium cation

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31N2O4+

Molecular Weight

399.5 g/mol

IUPAC Name

methyl (1S,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

InChI

InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/p+1/t18-,19+,21-,22+,23+/m0/s1

InChI Key

WNKDGPXNFMMOEJ-RNJSZURPSA-O

Isomeric SMILES

CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Canonical SMILES

CCC12CC(C3C4(C1[NH+](CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Origin of Product

United States

Enzymatic Biogenesis of Deacetoxyvindolinium Cation

Early Precursor Transformation and Pathway Branch Points Leading to the Indoline Skeleton

The journey to the deacetoxyvindolinium cation begins with the convergence of two distinct biosynthetic pathways: the shikimate pathway, which provides the indole (B1671886) moiety, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpene component.

Involvement of Tryptophan and Secologanin (B1681713) Derivates

The biosynthesis of all monoterpenoid indole alkaloids, including the this compound, starts with the condensation of tryptamine (B22526) and secologanin. ontosight.ainumberanalytics.com Tryptamine is derived from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). ontosight.ainumberanalytics.com Secologanin, a complex iridoid monoterpene, is synthesized from geraniol (B1671447) via a series of enzymatic reactions. ontosight.ainih.gov The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase (STR), resulting in the formation of strictosidine, the central precursor to a vast array of MIAs. ontosight.ainumberanalytics.comnih.gov

Formation of Tabersonine (B1681870) and Catharanthine (B190766) Scaffolds

From strictosidine, the biosynthetic pathway branches to produce a variety of alkaloid scaffolds. The formation of the aspidosperma-type alkaloid, tabersonine, which is a key precursor to vindoline (B23647), involves a series of nine enzyme-catalyzed steps. nih.govacs.org Concurrently, the iboga-type alkaloid, catharanthine, is also synthesized from strictosidine through a similar multi-enzyme process. nih.govacs.org While both tabersonine and catharanthine are essential for the final assembly of vinblastine (B1199706), the subsequent focus of this article is on the metabolic fate of tabersonine leading to the this compound.

Dedicated Enzymatic Steps Leading to Desacetoxyvindoline (this compound Precursor)

The conversion of tabersonine to desacetoxyvindoline, the immediate precursor of the this compound, involves a sequence of highly specific enzymatic modifications that decorate the tabersonine scaffold.

Tabersonine-16-hydroxylase (T16H) Catalyzed Hydroxylation

The first committed step in the transformation of tabersonine towards vindoline is the hydroxylation at the C-16 position of the indole ring. numberanalytics.comnih.gov This reaction is catalyzed by Tabersonine-16-hydroxylase (T16H), a cytochrome P450-dependent monooxygenase. nih.govvilniustech.lt In Catharanthus roseus, two isoforms of this enzyme, T16H1 (CYP71D12) and T16H2 (CYP71D351), have been identified, and they exhibit organ-dependent expression. nih.govvilniustech.lt T16H2 is predominantly active in the leaves where vindoline biosynthesis occurs. nih.govvilniustech.lt The product of this reaction is 16-hydroxytabersonine. nih.govnih.gov

16-Methoxy-tabersonine O-methyltransferase (16OMT) Activity

Following hydroxylation, the newly introduced hydroxyl group at C-16 is methylated. This reaction is catalyzed by the enzyme 16-hydroxytabersonine O-methyltransferase (16OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.orgwikipedia.org The product of this methylation is 16-methoxytabersonine. wikipedia.orgwikipedia.org Both T16H and 16OMT activities are localized in the leaf epidermis, highlighting the spatial organization of the vindoline biosynthetic pathway. pnas.orgnih.gov

Role of N-methyltransferase (NMT) in Formation

After a series of further enzymatic transformations including hydration of the 2,3-double bond to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122), a crucial N-methylation step occurs. wikipedia.orgwikipedia.org The enzyme responsible for this reaction is 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT). wikipedia.orgwikipedia.org This enzyme specifically transfers a methyl group from SAM to the indole nitrogen (N1 position) of the substrate. wikipedia.orgnih.gov This methylation is a critical step as it leads to the formation of desacetoxyvindoline, the direct precursor to the this compound. wikipedia.org The NMT enzyme shows strict substrate specificity, requiring the 2,3-dihydro bond in the aspidosperma skeleton for its activity. nih.gov

Molecular and Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of the this compound, a critical precursor to the pharmaceutically important terpenoid indole alkaloid (TIA) vindoline, is a complex process governed by the coordinated expression of numerous genes. The molecular and genetic regulation of the enzymes in this pathway has been a significant area of research, aimed at understanding and potentially enhancing the production of these valuable compounds in Catharanthus roseus.

Gene Expression Analysis of this compound Pathway Enzymes

The conversion of tabersonine to vindoline, a pathway that inherently includes the formation of the this compound, involves a sequence of seven enzymatic steps. google.com The expression of the genes encoding these enzymes is tightly regulated by developmental and environmental cues, most notably light. researchgate.net

Key enzymes in the later stages of vindoline biosynthesis, such as desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline-4-O-acetyltransferase (DAT), are encoded by genes whose expression is induced by light. researchgate.net Studies on etiolated C. roseus seedlings have shown that exposure to light significantly increases the transcript levels of not only D4H and DAT but also T16H2 (tabersonine 16-hydroxylase), T3O (tabersonine 3-oxygenase), and T3R (tabersonine 3-reductase). researchgate.net This light-dependent regulation suggests the involvement of photoreceptors like phytochromes. researchgate.net

Furthermore, the application of elicitors, such as chitooligosaccharides, has been shown to up-regulate the expression of several genes in the TIA pathway. mdpi.com Quantitative real-time PCR (qRT-PCR) analysis has revealed that treatment with chitooligosaccharides can significantly increase the transcript levels of genes such as D4H and DAT, which are directly involved in the steps leading to and following the formation of the this compound. mdpi.com This suggests that the plant's defense response mechanisms are linked to the regulation of alkaloid biosynthesis. mdpi.com Transcription factors like ORCA3 have also been identified as being responsive to these elicitors, indicating their role in coordinating the expression of pathway genes. mdpi.com

Table 1: Relative Gene Expression of Key Enzymes in C. roseus Leaves after Chitooligosaccharide Treatment

GeneEnzymeFunction in PathwayFold Change in Expression (0.1 µg/mL Chitooligosaccharides)
T16HTabersonine 16-hydroxylaseHydroxylates tabersonineUp-regulated
D4HDesacetoxyvindoline 4-hydroxylaseHydroxylates desacetoxyvindolineUp-regulated
DATDeacetylvindoline-4-O-acetyltransferaseAcetylates deacetylvindoline (B137571) to form vindolineSignificantly Increased
PRX1Peroxidase 1Catalyzes the coupling of catharanthine and vindolineSignificantly Increased
ORCA3AP2/ERF transcription factorRegulates expression of several TIA pathway genesSignificantly Increased

This table summarizes findings on the up-regulation of genes involved in the vindoline biosynthetic pathway upon treatment with chitooligosaccharides, as detailed in the referenced study. mdpi.com

Transcriptomic and Proteomic Profiling of Relevant Biosynthetic Stages

Large-scale transcriptomic and proteomic analyses have provided a more comprehensive understanding of the genetic and molecular events underlying the biosynthesis of the this compound and other TIAs in C. roseus. plos.orgnih.gov Deep transcriptome sequencing of different tissues (leaf, flower, and root) has revealed distinct expression profiles for genes involved in TIA biosynthesis. plos.orgnih.gov

These studies have confirmed that the terminal steps of vindoline biosynthesis, which include the formation of the this compound, are predominantly localized to the aerial parts of the plant, particularly the leaves. plos.org Transcripts for enzymes like D4H and DAT show significantly lower expression in root tissues and hairy root cultures compared to leaves. plos.org This tissue-specific expression pattern aligns with the known accumulation of vindoline in the leaves. plos.org

Integrated transcriptomic and proteomic analyses, especially in response to stimuli like Ultraviolet-B (UVB) radiation, have further elucidated the regulatory networks. nih.gov Such studies have shown that UVB radiation can affect the expression of TIA pathway genes and the abundance of related proteins. nih.gov For instance, homologs of transcription factor families like ORCA and CrWRKY, known regulators of TIA biosynthesis, show increased abundance at both the transcript and protein levels in response to UVB. nih.gov This multi-omics approach helps to connect gene expression changes with their functional protein outcomes, providing a clearer picture of the regulatory landscape. nih.gov

Table 2: Tissue-Specific Expression of Genes Encoding Enzymes in the Vindoline Pathway

GeneEnzymeLeaf Epidermis vs. Whole Leaf Expression RatioPrimary Tissue of Expression
T16H2Tabersonine 16-hydroxylase 2~4-5 fold higher in epidermisLeaf Epidermis
16OMT16-hydroxytabersonine-O-methyltransferase~4-5 fold higher in epidermisLeaf Epidermis
T3OTabersonine 3-oxygenaseEnriched in epidermisLeaf Epidermis
T3RTabersonine 3-reductaseEnriched in epidermisLeaf Epidermis
NMTN-methyltransferaseEnriched in epidermisLeaf Epidermis
D4HDesacetoxyvindoline-4-hydroxylase~0.5 or less in epidermis (higher in mesophyll)Leaf Mesophyll
DATDeacetylvindoline-4-O-acetyltransferase~0.5 or less in epidermis (higher in mesophyll)Leaf Mesophyll

This table presents data from expression studies comparing the transcript abundance of vindoline biosynthesis genes in the leaf epidermis relative to the whole leaf, indicating spatial separation of the pathway steps. pnas.org


Biochemical Transformations Downstream of Deacetoxyvindolinium Cation

Conversion of Deacetoxyvindolinium Cation to Vindoline (B23647) and Related Monomeric Alkaloids

The final stages of vindoline biosynthesis from the intermediate tabersonine (B1681870) involve a six-step enzymatic cascade. nih.gov The this compound lies at the penultimate step of this sequence. The conversion process is completed by the action of two key enzymes:

Deacetylvindoline-4-O-acetyltransferase (DAT): This enzyme catalyzes the final step in the vindoline biosynthesis pathway. It facilitates the acetylation of the hydroxyl group at the C-4 position of deacetylvindoline (B137571). The acetyl group is transferred from acetyl-CoA, resulting in the formation of vindoline. The substrate for this reaction, deacetylvindoline, is formed directly from the this compound through a hydroxylation reaction catalyzed by the enzyme deacetoxyvindoline-4-hydroxylase (D4H).

S-Adenosyl-L-methionine:11-O-demethyl-17-O-deacetylvindoline 11-O-methyltransferase: Research has identified a specific methyltransferase that acts earlier in the pathway, catalyzing the S-adenosylmethionine-dependent methylation of 11-O-demethyl-17-O-deacetylvindoline. nih.gov This finding suggests that methylation at the C-11 position precedes the final acetylation at the C-17 position during the formation of the vindoline scaffold. nih.gov

The biosynthesis of vindoline from tabersonine has been successfully reconstituted in engineered yeast (Saccharomyces cerevisiae), demonstrating the functionality and sequence of these enzymatic steps. nih.gov By optimizing the expression of the genes encoding these enzymes, including cytochrome P450 enzymes and their reductases, significant yields of vindoline can be achieved from tabersonine, highlighting a key advancement in producing these valuable alkaloids through synthetic biology. nih.gov

Mechanistic Investigations of Coupling Reactions Leading to Bisindole Alkaloids

The formation of bisindole alkaloids, such as vinblastine (B1199706), occurs through the coupling of two different monomeric indole (B1671886) alkaloids: catharanthine (B190766) and vindoline. nih.govdtu.dk Vindoline, the product of the pathway involving the this compound, serves as the nucleophilic component in this crucial dimerization reaction.

The mechanism of this coupling has been the subject of extensive research and can be achieved through both enzymatic and chemical synthesis methods:

Enzymatic Coupling: In the plant, the coupling is catalyzed by a class III peroxidase. researchgate.net The reaction is initiated by the oxidation of catharanthine, which generates a reactive intermediate. This intermediate then undergoes a nucleophilic attack by vindoline at its electron-rich C-10 position to form an initial dimeric product, α-3',4'-anhydrovinblastine. researchgate.net

Chemical Synthesis and Mechanistic Studies: Chemical syntheses have provided significant insight into the reaction mechanism. One effective method involves an Fe(III)-promoted coupling reaction. researchgate.net This process is believed to begin with the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation. This fragmentation creates a highly reactive species that couples diastereoselectively with vindoline. researchgate.net This reaction exclusively produces products with the natural C16' stereochemistry, a critical feature for biological activity. The efficiency of this coupling reaction can be high, with yields of the desired coupled products approaching or exceeding 80%. researchgate.net

These investigations confirm that vindoline, derived from the this compound pathway, is an indispensable partner in the formation of the bisindole alkaloid backbone.

Formation of Therapeutically Relevant Vinca Alkaloids (e.g., Vinblastine, Vincristine) from this compound Derived Intermediates

The therapeutically vital anti-cancer agents vinblastine and vincristine (B1662923) are the ultimate products of this intricate biosynthetic pathway. nih.gov Their formation proceeds from the initial dimeric intermediate, anhydrovinblastine (B1203243), which is synthesized by the coupling of catharanthine and the deacetoxyvindolinium-derived monomer, vindoline. researchgate.netresearchgate.net

The final steps to produce vinblastine and vincristine are as follows:

Formation of Anhydrovinblastine: As described previously, the peroxidase or chemically-induced coupling of catharanthine and vindoline yields α-3',4'-anhydrovinblastine. researchgate.netresearchgate.net

Conversion to Vinblastine: The intermediate anhydrovinblastine is subsequently converted to vinblastine. In chemical synthesis, treating the reaction mixture from the coupling stage with an Fe(III)-NaBH4/air solution leads to the oxidation of the C15'-C21' double bond and reduction of an iminium ion intermediate, directly yielding vinblastine. researchgate.net

Formation of Vincristine: Vincristine is structurally very similar to vinblastine, differing only by the substitution of a formyl group for a methyl group on the vindoline nitrogen. This transformation is a subsequent modification of the vinblastine structure. While both are extracted from C. roseus, vincristine is typically found in much lower quantities. nih.gov Due to its low natural abundance, vincristine is often produced semi-synthetically from the more abundant vinblastine.

The entire 31-step biosynthetic pathway to produce these complex molecules has been elucidated, enabling new strategies for their production using synthetic biology in hosts like yeast. dtu.dknih.gov This bypasses the low yields from plant extraction and the complexities of total chemical synthesis, potentially securing a more stable supply chain for these essential medicines. nih.gov

Compound Information

Synthetic and Chemoenzymatic Strategies for Deacetoxyvindolinium Cation and Analogues

Advanced Synthetic Approaches to the Deacetoxyvindolinium Cation Core Structure

The total synthesis of complex alkaloids related to the this compound is a formidable challenge that has spurred the development of innovative synthetic strategies. One notable approach involves a direct, single-step biomimetic coupling of catharanthine (B190766) and vindoline (B23647) to produce vinblastine (B1199706), a process in which the this compound is a transient intermediate. nih.govnih.gov

A significant advancement in this area is the use of an Fe(III)-promoted coupling reaction. nih.govnih.gov This method is initiated by the generation of what is presumed to be a catharanthine radical cation. This species then undergoes an oxidative fragmentation and a highly diastereoselective coupling with vindoline. nih.govnih.gov The subsequent reaction mixture, when treated with an Fe(III)-NaBH₄/air solution, leads to the oxidation of the C15′–C20′ double bond and reduction of an intermediate iminium ion, yielding vinblastine and its isomer leurosidine (B1205338) directly. nih.gov This one-step process is competitive with multi-step protocols and has been applied to a 12-step total synthesis of vinblastine. nih.gov

Key features of this advanced synthetic approach are summarized below:

FeatureDescriptionReference
Reaction Type Biomimetic, Fe(III)-promoted oxidative coupling nih.govnih.gov
Precursors Catharanthine and Vindoline nih.govnih.gov
Key Intermediate Presumed Catharanthine radical cation, leading to an iminium ion nih.govnih.gov
Stereoselectivity Exclusively produces the natural C16′ stereochemistry nih.govnih.gov
Overall Yield Coupled products can exceed 80%; combined yield of C20' alcohol isomers is >60% nih.gov

Semi-synthetic Derivatization from Plant-Derived Precursors

Given the low natural abundance of vinblastine and related bisindole alkaloids, semi-synthetic methods starting from more abundant plant-derived precursors are of great commercial and practical importance. The most common precursors are catharanthine and vindoline, which are extracted from the leaves of the Madagascar periwinkle, Catharanthus roseus. mdpi.comwikipedia.org

The core of this strategy is the coupling of catharanthine and vindoline to form anhydrovinblastine (B1203243), which is a direct precursor to the this compound and subsequent alkaloids. nih.govwikipedia.org One method involves extracting the alkaloids and forming alkaloid-embonate complexes. This precipitate, primarily containing catharanthine and vindoline embonates, can be used directly as the starting material for the semi-synthesis. mdpi.com The coupling reaction can be achieved through the oxidation of catharanthine in an acidic aqueous medium, followed by a reduction step. mdpi.com For instance, singlet oxygen, generated in situ from H₂O₂ and NaClO, can be used for the oxidation, with NaBH₄ employed for the subsequent reduction. mdpi.com The efficiency of this coupling is highly dependent on reaction conditions such as pH. mdpi.com

The table below details the effect of pH on the yield of vinblastine in a specific semi-synthetic process.

pH of Reaction MixtureVinblastine Yield (%) (based on initial catharanthine)
4.5<5
6.0~10
7.3~15
8.320
9.5<20
Data derived from a study on semi-synthetic vinblastine production. mdpi.com

Chemoenzymatic Catalysis for Stereoselective Transformations of this compound Related Intermediates

Integrating biocatalysis into the synthesis of complex alkaloids offers significant advantages, particularly in achieving high chemo-, regio-, and stereoselectivity. nih.govsemanticscholar.org Enzymes can catalyze transformations that are difficult to achieve with traditional chemical methods, often under mild conditions and without the need for extensive protecting group strategies. semanticscholar.orgnih.gov

In the context of this compound-related structures, the dimerization of catharanthine and vindoline is a key step that has been shown to be catalyzed by enzymes. wikipedia.org In the C. roseus plant, this coupling is facilitated by a peroxidase enzyme, which activates catharanthine in the presence of hydrogen peroxide. wikipedia.org The activated catharanthine then reacts with vindoline to form an iminium intermediate. This intermediate is subsequently reduced by a reductase to yield α-3′,4′-anhydrovinblastine (AVLB), a stable precursor that can be converted to vinblastine. wikipedia.org

While naturally occurring enzymes offer remarkable catalytic properties, their application can be limited by factors such as substrate specificity, stability, or efficiency in non-natural environments. Enzyme engineering allows scientists to tailor the properties of enzymes for specific synthetic applications. Through techniques like directed evolution and site-directed mutagenesis, enzymes can be modified to accept non-natural substrates, enhance their reaction rates, and improve their stability under industrial process conditions. semanticscholar.org This approach is crucial for optimizing biocatalytic steps in the synthesis of complex molecules like alkaloids, enabling the production of novel analogues and improving the efficiency of existing routes. nih.govsemanticscholar.org

The use of biocatalysis is a well-established tool in the synthesis of complex natural products, including alkaloids. nih.govrsc.org Biocatalytic reactions are valued for their high specificity, which often circumvents the need for complex protection and deprotection steps common in traditional organic synthesis. semanticscholar.org Oxidoreductases, for example, are a class of enzymes frequently involved in the biosynthesis of alkaloids, catalyzing stereo- and regiospecific oxidations that are key to forming the core ring structures of these molecules. nih.gov The enzymatic coupling of catharanthine and vindoline is a prime example, where a peroxidase and a reductase work in concert to form the dimeric structure with high fidelity. wikipedia.org This chemoenzymatic approach is not only used for total synthesis but also for producing chiral building blocks that can then be incorporated into larger molecules using conventional chemistry. nih.gov

Role of Cation-Mediated Reactions in Targeted Synthesis

Cation-mediated reactions are central to the synthesis of the this compound and its derivatives. These reactions typically involve the formation of a highly reactive cationic intermediate, such as an iminium or radical cation, which then undergoes a key bond-forming event.

One of the most powerful methods in this category is the Polonovski-Potier reaction , a modification of the classical Polonovski reaction. organicreactions.orgsynarchive.com This reaction transforms a tertiary amine N-oxide into an iminium cation. The use of trifluoroacetic anhydride (B1165640) (TFAA) instead of acetic anhydride is crucial, as it allows the reaction to be stopped at the iminium ion stage. organicreactions.orgsynarchive.com This reactive iminium ion is an excellent electrophile that can be trapped by a suitable nucleophile, such as vindoline, to form the crucial C16'-C21' bond in bisindole alkaloids. organicreactions.org This reaction was a cornerstone in the first successful synthetic approaches to the vinblastine group of alkaloids. organicreactions.org

Another significant cation-mediated strategy is the aforementioned Fe(III)-promoted coupling. nih.gov This reaction is believed to proceed through a catharanthine amine radical cation. This distinct cationic intermediate undergoes fragmentation and subsequent diastereoselective coupling with the vindoline nucleophile. nih.gov

The table below compares these two prominent cation-mediated coupling strategies.

ReactionCationic IntermediateActivating ReagentKey FeaturesReference
Polonovski-Potier Reaction Iminium CationTrifluoroacetic anhydride (TFAA) on a Catharanthine N-oxideAllows for the isolation and trapping of the iminium ion; a foundational method in bisindole alkaloid synthesis. organicreactions.orgsynarchive.com
Fe(III)-Promoted Coupling Presumed Amine Radical CationIron(III) chloride (FeCl₃)Biomimetic; provides direct access to vinblastine in a single step with high diastereoselectivity. nih.govnih.gov

Advanced Methodologies for Investigating Deacetoxyvindolinium Cation Metabolism

Isotopic Labeling and Tracing Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. By supplying the organism with a starting molecule enriched with a heavy isotope (e.g., ¹³C, ¹⁴C, ¹⁵N, or ²H), researchers can follow the incorporation of this label into downstream intermediates and final products. This provides definitive evidence for precursor-product relationships and the sequence of enzymatic reactions.

While specific tracing studies focusing exclusively on the deacetoxyvindolinium cation are not extensively detailed, the broader vindoline (B23647) pathway has been mapped using these methods. nih.gov For instance, labeled precursors like tryptophan and loganin (B1675030) have been used to confirm their roles as the foundational building blocks of the entire terpenoid indole (B1671886) alkaloid (TIA) family, including vindoline.

The general approach involves:

Precursor Administration: A labeled precursor, such as [¹³C]-tryptamine or [¹³C]-secologanin, is fed to C. roseus cell cultures, tissues, or whole plants.

Metabolite Extraction: After a specific incubation period, alkaloids are extracted from the plant material.

Analysis: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect the location and extent of isotope incorporation in isolated metabolites.

By analyzing the labeling pattern in desacetoxyvindoline and its subsequent product, deacetylvindoline (B137571), researchers can confirm the metabolic route. For example, the presence of the isotope label in these molecules after feeding a labeled upstream precursor confirms they are bona fide intermediates in the pathway. This approach is crucial for validating proposed pathways and ruling out alternative biosynthetic routes. osti.gov

In Vitro Enzymatic Assays and Reconstitution of Biosynthetic Steps

Understanding a biosynthetic pathway at a mechanistic level requires the isolation and characterization of individual enzymes. In vitro assays allow for the study of an enzyme's function in a controlled environment, free from the complexities of the cellular milieu. The enzyme responsible for processing the precursor to the this compound is Desacetoxyvindoline-4-hydroxylase (D4H).

Enzyme Characterization: D4H, the enzyme that hydroxylates desacetoxyvindoline to form deacetylvindoline, has been successfully purified from C. roseus leaves, characterized, and its corresponding gene cloned. nih.govresearchgate.net It is a 2-oxoglutarate-dependent dioxygenase. nih.govwikipedia.org In vitro assays were critical in determining its specific requirements and kinetic properties.

ParameterFindingReference
Enzyme Class 2-oxoglutarate-dependent dioxygenase nih.gov
Substrates Desacetoxyvindoline, 2-oxoglutarate, O₂ wikipedia.org
Products Deacetylvindoline, succinate, CO₂ wikipedia.org
Cofactors Requires Fe²⁺ and ascorbate (B8700270) for activity uniprot.org
pH Optimum 8.0 to 9.0 researchgate.net
Subunit Monomer uniprot.org

These assays demonstrated the strict substrate specificity of D4H and confirmed its role in catalyzing the hydroxylation step immediately following the N-methylation that forms desacetoxyvindoline. wikipedia.org

Reconstitution of Biosynthetic Steps: A major achievement in metabolic engineering has been the reconstitution of entire segments of the vindoline pathway in heterologous systems. Researchers have successfully assembled the complete seven-enzyme pathway that converts tabersonine (B1681870) into vindoline within baker's yeast (Saccharomyces cerevisiae). nih.govnih.gov This monumental effort involved the co-expression of genes encoding all necessary enzymes, including 3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122) N-methyltransferase (NMT), which produces desacetoxyvindoline, and D4H, which consumes it. nih.govmdpi.com The successful production of vindoline in yeast provides definitive proof of the functionality and sufficiency of the identified enzymes and demonstrates the feasibility of microbial production of this high-value precursor. researchgate.net Similar reconstitution efforts have also been successful in the plant-based heterologous host Nicotiana benthamiana. nih.govacs.org

Genetic Manipulation and Metabolic Engineering in Catharanthus roseus

Directly modifying the expression of biosynthetic genes within C. roseus offers a powerful strategy to validate gene function and engineer the metabolic flux towards desired alkaloids.

Gene Silencing: Virus-Induced Gene Silencing (VIGS) is a reverse genetics technique used to transiently suppress the expression of a target gene in plants. This method has been applied in C. roseus to identify and confirm the function of genes in the TIA pathway. nih.gov By silencing the expression of a candidate gene, researchers can observe the metabolic consequences, such as the depletion of a downstream product and the accumulation of the substrate. For example, silencing of genes upstream of desacetoxyvindoline, such as T3R (tabersonine 3-reductase), resulted in a significant reduction in the accumulation of desacetoxyvindoline, providing strong evidence for the gene's role in the pathway. nih.gov This technique is instrumental in confirming the in vivo function of enzymes like D4H.

Genetic ModificationTarget EnzymeHost SystemKey FindingReference
Gene Silencing (VIGS) Tabersonine 3-reductase (T3R)C. roseus plants69% reduction in desacetoxyvindoline levels, confirming T3R's upstream role. nih.gov
Overexpression Deacetylvindoline-4-O-acetyltransferase (DAT)C. roseus hairy rootsDid not increase vindoline but altered the profile, increasing hörhammericine. researchgate.net

Heterologous expression involves transferring a gene from one organism into another, typically a microbe like Escherichia coli or yeast, which is easier to grow and manipulate. The primary goal is not to produce unstable intermediates like the this compound itself, but rather to produce and characterize the enzymes that act upon its precursor.

The gene for D4H was successfully expressed in E. coli. nih.govresearchgate.net The bacterial extracts containing the recombinant D4H protein were shown to have the correct enzymatic activity, confirming that the cloned gene indeed coded for a functional desacetoxyvindoline-4-hydroxylase. nih.gov This is a crucial step that validates gene identity before its use in larger metabolic engineering projects.

As mentioned previously, the most advanced application of heterologous expression has been the complete reconstitution of the vindoline biosynthetic pathway in yeast. nih.gov This involved the stable integration and expression of seven genes from C. roseus, including NMT and D4H. This work transformed the yeast cell into a microbial factory capable of performing the complex chemistry required to produce vindoline from tabersonine, a landmark achievement in synthetic biology. mdpi.comresearchgate.net

Expression HostExpressed Enzyme(s)PurposeOutcomeReference(s)
Escherichia coli Desacetoxyvindoline-4-hydroxylase (D4H)Gene function validationRecombinant enzyme showed correct catalytic activity. nih.gov, researchgate.net
Saccharomyces cerevisiae Full 7-step pathway (T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT)Pathway reconstitution / Vindoline productionDe novo biosynthesis of vindoline from tabersonine was achieved. nih.gov, nih.gov
Nicotiana benthamiana Multi-gene pathway constructsPathway reconstitutionSuccessful production of late-stage vindoline precursors. nih.gov, acs.org

Computational Chemistry and Molecular Modeling of Enzyme-Substrate Interactions

Computational methods provide invaluable insights into how an enzyme binds its substrate and catalyzes a reaction at the atomic level. nih.gov Techniques such as homology modeling, molecular docking, and molecular dynamics simulations can be used to predict the three-dimensional (3D) structure of an enzyme and visualize its interaction with a substrate, even without an experimentally determined crystal structure.

For the vindoline pathway, where crystal structures of the enzymes are largely unavailable, computational modeling has been employed to build 3D models of all the key enzymes, including D4H. researchgate.net

Homology Modeling: The 3D structure of D4H was predicted based on its amino acid sequence similarity to other 2-oxoglutarate-dependent dioxygenases with known structures. This model provides a structural framework for the enzyme. researchgate.net

Molecular Docking: Using the predicted 3D model, the substrate desacetoxyvindoline and the necessary cofactors (Fe²⁺ and 2-oxoglutarate) were "docked" into the enzyme's active site. This simulation predicts the most likely binding orientation of the substrate. Docking studies for D4H identified key amino acid residues that are likely responsible for holding the substrate in place for the hydroxylation reaction. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic movements of the enzyme and the enzyme-substrate complex over time. These simulations help to verify the stability of the docked pose and provide a more realistic view of the interactions within the active site. researchgate.net

These computational analyses provide a detailed hypothesis of the catalytic mechanism of D4H. By identifying the specific residues that interact with desacetoxyvindoline, this research paves the way for rational enzyme engineering. Scientists can use this information to design mutations aimed at improving the enzyme's efficiency or even altering its substrate specificity to produce novel alkaloids, a key goal of synthetic biology. researchgate.netnih.gov

Future Research Trajectories in Deacetoxyvindolinium Cation Biochemistry

Identification of Novel Biosynthetic Enzymes and Regulatory Components

The enzymatic coupling of catharanthine (B190766) and vindoline (B23647) to form an α-3′,4′-anhydrovinblastine intermediate, which is conceptually preceded by the deacetoxyvindolinium cation, is a key step that is not yet fully understood. nih.gov While peroxidases, such as anhydrovinblastine (B1203243) synthase, have been implicated in this oxidative coupling, the precise identity and mechanism of all the protein players involved are still under investigation. nih.gov Future research will likely focus on the discovery and characterization of novel enzymes that catalyze this crucial dimerization. This includes identifying specific peroxidases with high substrate specificity and efficiency, as well as any accessory proteins that may facilitate the reaction or stabilize the reactive intermediates.

Beyond the catalytic enzymes, the regulatory architecture governing the flux through the TIA pathway towards the formation of the this compound is a complex web of transcription factors and signaling molecules. The biosynthesis of TIAs is known to be under strict developmental and environmental control. nih.gov Key transcription factors, such as members of the AP2/ERF family (e.g., ORCA2 and ORCA3) and MYC2, have been identified as critical regulators that respond to plant hormones like jasmonate and ethylene, thereby modulating the expression of TIA biosynthetic genes. mdpi.comresearchgate.net However, the complete regulatory network is far from being fully mapped. Future studies will aim to uncover additional transcription factors and regulatory elements that specifically control the expression of genes involved in the later stages of TIA biosynthesis, including the coupling of vindoline and catharanthine. Understanding this intricate regulatory network is paramount for developing targeted strategies to upregulate the production of bisindole alkaloids. microbiologyjournal.orgnih.gov

Engineering of Plant Metabolic Pathways for Enhanced or Diversified Production

The low abundance of vinblastine (B1199706) and vincristine (B1662923) in C. roseus has been a major driver for exploring metabolic engineering strategies to boost their production. nih.gov Future research in this area will likely follow two main avenues: enhancing the production of the this compound's precursors and diversifying the downstream products.

Another promising approach is the reconstitution of parts of the TIA pathway in heterologous plant systems like Nicotiana benthamiana. nih.govacs.org This strategy allows for the high-level expression of biosynthetic genes in a fast-growing plant host, potentially leading to higher yields of key intermediates. acs.org Additionally, the application of elicitors, such as chitooligosaccharides, and the optimization of environmental conditions, like light quality, have been shown to significantly enhance the accumulation of vindoline and catharanthine, and these approaches will continue to be refined. mdpi.comunibo.it

Diversification of the products derived from the this compound and its downstream metabolites is another exciting frontier. By introducing novel enzymes or modifying existing ones, it may be possible to generate new-to-nature bisindole alkaloids with potentially improved therapeutic properties. mdpi.com

Comprehensive Elucidation of Stereochemical Control in this compound Transformations

The coupling of catharanthine and vindoline is a highly stereospecific reaction, yielding a product with a defined configuration at the newly formed C16' quaternary center. nih.gov While chemical synthesis approaches have been developed to control this stereochemistry, the enzymatic mechanism that ensures such high fidelity in the plant remains an area of active investigation. nih.gov

Future research will focus on elucidating the three-dimensional structures of the enzymes involved in the coupling reaction, such as anhydrovinblastine synthase. researchgate.net By understanding the active site architecture and the mode of substrate binding, researchers can gain insights into how the enzyme orients the two monomeric alkaloids to facilitate the reaction with such precise stereochemical control. This knowledge is not only of fundamental scientific interest but is also crucial for the rational design of biocatalysts for the in vitro or in vivo synthesis of vinblastine and its analogs.

Moreover, a deeper understanding of the factors that govern the stereochemical outcome of the transformations downstream of the this compound will be pursued. This includes the enzymatic steps that lead to the formation of vinblastine and its various isomers.

Interdisciplinary Research at the Interface of Synthetic Biology, Enzymology, and Organic Chemistry

The complexity of the TIA biosynthetic pathway necessitates a collaborative, interdisciplinary approach to fully harness its potential. The interface of synthetic biology, enzymology, and organic chemistry is a particularly fertile ground for future breakthroughs related to the this compound.

Synthetic biology offers powerful tools for the design and construction of novel biosynthetic pathways in microbial or plant hosts. nih.gov By combining genes from C. roseus with enzymes from other organisms, it may be possible to create artificial pathways that produce valuable alkaloids more efficiently or generate novel derivatives. mdpi.com The reconstitution of the vindoline and catharanthine biosynthetic pathways in yeast is a testament to the potential of this approach. nih.gov

Enzymology will continue to play a central role in identifying and characterizing the enzymes of the TIA pathway, providing the "parts list" for synthetic biologists. researchgate.net Detailed kinetic and mechanistic studies of these enzymes will inform the design of more efficient biocatalytic systems.

Organic chemistry provides the means to synthesize complex molecules like vinblastine and its analogs, offering a complementary approach to biological production. nih.gov Furthermore, the development of novel chemical methods for coupling vindoline and catharanthine can provide valuable insights into the reaction mechanism and inspire the design of new biocatalysts. nih.gov The synergy between these disciplines will be crucial for overcoming the challenges associated with the production of these complex and valuable natural products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Deacetoxyvindolinium cation, and how can researchers optimize yield and purity?

  • Methodological Approach : Begin with literature reviews to identify existing synthetic pathways (e.g., alkaloid derivatization or enzymatic modifications). Use high-performance liquid chromatography (HPLC) to monitor reaction progress and optimize conditions (temperature, solvent system, catalysts) using factorial design experiments .
  • Data Analysis : Compare yields across trials and apply statistical tools (e.g., ANOVA) to identify significant variables. Purity can be validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Approach : Employ a combination of 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HSQC) to resolve stereochemistry and confirm the cationic structure. Pair with X-ray crystallography for absolute configuration determination .
  • Critical Evaluation : Cross-reference spectral data with computational predictions (DFT calculations) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. What in vivo models are appropriate for studying the pharmacological effects of this compound?

  • Methodological Approach : Select models based on target pathways (e.g., neuropharmacology: rodent models for acetylcholine esterase inhibition). Use dose-response studies with pharmacokinetic profiling (LC-MS/MS for bioavailability) .
  • Data Contradiction Analysis : Compare results across species (e.g., zebrafish vs. murine models) to assess translational relevance. Address interspecies metabolic differences using metabolomics .

Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets?

  • Methodological Approach : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities and conformational stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Critical Evaluation : Quantify discrepancies between computational and experimental KdK_d values using regression analysis to refine force field parameters .

Data Handling and Contradiction Resolution

Q. How should researchers address contradictory data in the literature regarding this compound’s bioactivity?

  • Methodological Approach : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Replicate key studies under standardized protocols and use Bland-Altman plots to assess inter-lab variability .
  • Critical Framework : Classify contradictions as methodological (e.g., HPLC vs. ELISA detection limits) or biological (e.g., tissue-specific receptor expression) and design follow-up experiments accordingly .

Experimental Design and Validation

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Approach :

  • Synthesis : Document reaction conditions (e.g., inert atmosphere, stoichiometry) in detail and share raw data via open-access platforms .
  • Bioassays : Use internal controls (e.g., reference inhibitors) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
    • Validation : Perform inter-laboratory comparisons and report confidence intervals for IC50_{50}/EC50_{50} values .

Critical Considerations for Researchers

  • Literature Review : Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use databases like PubMed and SciFinder with Boolean operators to filter studies by methodology .
  • Ethical Reporting : Disclose limitations (e.g., synthetic scalability, in vitro-to-in vivo extrapolation) to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.